molecular formula C6H13NO2 B3052082 (1R,2R,3S)-2-Aminocyclohexane-1,3-diol CAS No. 38332-12-6

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

Cat. No.: B3052082
CAS No.: 38332-12-6
M. Wt: 131.17 g/mol
InChI Key: MNLZNJPXUJURMD-UHFFFAOYSA-N
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Description

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol is a chiral compound with three stereocenters It is a derivative of cyclohexane, featuring an amino group at the second position and hydroxyl groups at the first and third positions

Scientific Research Applications

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol typically involves the following steps:

    Starting Material: The process often begins with cyclohexene, which undergoes epoxidation to form cyclohexene oxide.

    Ring Opening: The epoxide ring is opened using an amine, such as ammonia or an amine derivative, under acidic or basic conditions to introduce the amino group.

    Hydroxylation: The resulting compound is then subjected to hydroxylation reactions to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts to improve yield and selectivity, as well as continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (1R,2R,3S)-2-Aminocyclohexane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Comparison with Similar Compounds

    (1R,2R,3S)-2-Aminocyclohexane-1,3-diol: Unique due to its specific stereochemistry and functional groups.

    Cyclohexane-1,2,3-triol: Lacks the amino group, making it less versatile in certain reactions.

    Cyclohexane-1,3-diol: Similar but lacks the amino group, affecting its reactivity and applications.

Uniqueness: The presence of both amino and hydroxyl groups in this compound makes it a versatile compound for various chemical transformations and applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(1R,3S)-2-aminocyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZNJPXUJURMD-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C([C@H](C1)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 2
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
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(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 5
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Reactant of Route 6
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

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